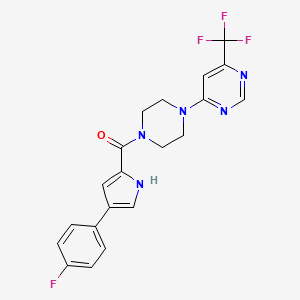
(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as DFMT and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Azo-Palladium Complexes
A study by Chetioui et al. (2020) focused on the synthesis and characterization of two azo-palladium (II) complexes derived from ortho- and meta-substituted (1-phenylazo)-2-naphthol. These complexes exhibit square-planar geometry and were analyzed through various spectroscopic methods and X-ray crystallography. Such compounds are of interest due to their potential applications in catalysis and materials science, especially in the development of new materials with unique optical or electronic properties (Chetioui et al., 2020).
Anticancer Evaluation of Naphthoquinone Derivatives
Ravichandiran et al. (2019) reported the synthesis, structural characterization, and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives. These compounds exhibited potent cytotoxic activity against various human cancer cell lines, making them potential candidates for cancer therapy. This highlights the relevance of naphthalene derivatives in medicinal chemistry and drug development (Ravichandiran et al., 2019).
Azo-Naphthol Derivatives for Switching and Sensing Applications
Kurteva et al. (2012) synthesized a series of azo dyes with amide fragments having restricted flexibility, which were derived from 4-(phenyldiazenyl)naphthalen-1-ol. Their study found that these compounds' tautomeric equilibrium strongly depends on the solvent, suggesting potential applications in switching and sensing technologies, particularly in non-polar solvents (Kurteva et al., 2012).
Fluorescent BODIPY Dyes with Phenolic or Naphtholic Subunits
Baruah et al. (2005) synthesized BODIPY dyes with phenolic or naphtholic subunits, which exhibit large fluorescent enhancement upon increasing acidity. Such compounds could be used as fluorescent pH probes in various scientific and biomedical research applications, showcasing the versatility of naphthol derivatives in developing functional materials (Baruah et al., 2005).
Eigenschaften
IUPAC Name |
4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2OS/c18-17(19)23-14-7-5-12(6-8-14)20-21-16-10-13(22)9-11-3-1-2-4-15(11)16/h1-10,17,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMSASXXJWQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N=NC3=CC=C(C=C3)SC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)
![6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2741226.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)
![3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride](/img/no-structure.png)
![Methyl 2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)



![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2741243.png)
